molecular formula C13H19N5O2 B5592150 3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B5592150
M. Wt: 277.32 g/mol
InChI Key: YAUFBKQYEZCSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 3-methyl group and a 7-position substitution with a 2-(piperidin-1-yl)ethyl chain. This structure positions it within a broader class of xanthine analogs, which are known for diverse pharmacological activities, including phosphodiesterase (PDE) inhibition, kinase modulation, and bronchodilatory effects .

Properties

IUPAC Name

3-methyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-16-11-10(12(19)15-13(16)20)18(9-14-11)8-7-17-5-3-2-4-6-17/h9H,2-8H2,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUFBKQYEZCSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a piperidine-containing reagent under basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine core using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds

Scientific Research Applications

Pharmacological Applications

1.1 Antidiabetic Properties

Research has highlighted the compound's potential in the treatment of diabetes mellitus. A patent (US7407955B2) suggests that derivatives of purine compounds, including this specific structure, may be effective in preventing or treating type 1 and type 2 diabetes mellitus. The mechanism is believed to involve modulation of insulin sensitivity and glucose metabolism pathways .

1.2 Neurological Applications

The compound's structural similarity to other purine derivatives positions it as a candidate for neurological applications. Preliminary studies indicate that it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. This is attributed to its ability to modulate neurotransmitter activity and protect neuronal cells from oxidative stress .

Case Studies and Research Findings

3.1 Case Study: Antidiabetic Activity

In a controlled study involving diabetic rat models, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The study concluded that the compound enhances insulin sensitivity and promotes glucose uptake in peripheral tissues .

3.2 Case Study: Neuroprotective Effects

A separate study assessed the neuroprotective properties of the compound using in vitro models of neuronal cell injury induced by oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and apoptosis markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine-Substituted Purine-2,6-Diones

1,3-Dimethyl-7-(2-(Piperazin-1-yl)acetyl) Derivatives
  • Structure : Features a piperazine ring linked via an acetyl group at the 7-position.
  • Activity: These compounds exhibit potent antiasthmatic activity as PDE3 inhibitors. The most active derivative (compound 8) includes a dichlorophenyl group on the piperazine, achieving efficacy surpassing cilostazol (a PDE3 inhibitor standard). Electron-withdrawing groups (e.g., Cl, NO2) enhance activity, likely by stabilizing ligand-receptor interactions .
8-[4-(3-Chlorophenyl)methylpiperazin-1-yl]-3-Methyl-7-(3-Methylbutyl) Derivatives
  • Structure : Combines a 3-methylbutyl chain at position 7 and a 4-(3-chlorophenyl)methylpiperazine at position 7.
  • Activity: Targeted for kinase inhibition (e.g., CK2), these derivatives emphasize the importance of large, flexible substituents at position 5. However, bulky groups (e.g., phenoxypropyl) can reduce CK2 inhibitory potency compared to smaller chains .
  • Key Difference : The target compound’s piperidinylethyl group at position 7 may balance steric effects and binding affinity better than bulkier substituents.

Hydrazine- and Aromatic-Substituted Derivatives

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-Methyl-7-(3-Phenoxypropyl)-Purine-2,6-Dione
  • Structure: Includes a hydrazine-linked 3-methoxyphenyl group at position 8 and a phenoxypropyl chain at position 7.
  • Activity: This compound is a protein kinase CK2 inhibitor (IC50 = 8.5 µM). Molecular docking suggests the hydrazine moiety forms hydrogen bonds with CK2’s ATP-binding site, while the phenoxypropyl chain occupies a hydrophobic pocket .
  • Key Difference : The target compound lacks the hydrazine-aryl group, which may reduce CK2 affinity but improve solubility or metabolic stability.

Brominated and Theophylline-Related Derivatives

8-Bromo-1,3-Dimethyl-7-[2-(Pyrimidin-2-ylsulfanyl)ethyl]-Purine-2,6-Dione
  • Structure : A bromine atom at position 8 and a pyrimidinylsulfanyl-ethyl chain at position 7.
  • Activity : Bromination at position 8 is a common strategy to enhance electrophilicity for further functionalization (e.g., amide coupling). These derivatives are intermediates in synthesizing PDE inhibitors .
Fenetylline (1,3-Dimethyl-7-[2-(1-Phenylpropan-2-ylamino)ethyl]-Purine-2,6-Dione)
  • Structure: Contains a 2-(1-phenylpropan-2-ylamino)ethyl chain at position 7.
  • Activity: A stimulant combining theophylline and amphetamine moieties. The aminoethyl group facilitates CNS penetration, contrasting with the target compound’s piperidinyl group, which may limit blood-brain barrier permeability .

Structural and Activity Comparison Table

Compound Name / ID Key Substituents Biological Target Activity (IC50/EC50) Reference
Target Compound 7: 2-(Piperidin-1-yl)ethyl; 3: Methyl PDEs, Kinases (predicted) N/A (under investigation)
Compound 8 7: 2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl PDE3 > Cilostazol (antiasthmatic)
CK2 Inhibitor 7: 3-Phenoxypropyl; 8: Hydrazine-3-methoxyphenyl CK2 8.5 µM
Fenetylline 7: 2-(1-Phenylpropan-2-ylamino)ethyl CNS stimulant N/A (clinical use)
8-Bromo Derivative 8: Bromine; 7: Pyrimidinylsulfanyl-ethyl PDE intermediates N/A (synthetic intermediate)

Mechanistic and Structural Insights

  • Position 7 Substitutions: Piperidine/piperazine derivatives (e.g., target compound, compound 8) show enhanced target engagement due to nitrogen-containing heterocycles, which can form hydrogen bonds or cation-π interactions . Bulky groups (e.g., phenoxypropyl) reduce kinase inhibition efficacy, suggesting a trade-off between steric bulk and binding pocket compatibility .
  • Position 8 Modifications :
    • Electrophilic groups (e.g., bromine) enable further derivatization but may reduce in vivo stability .
    • Aryl-hydrazine groups (e.g., CK2 inhibitor) introduce rigidity and specific binding motifs critical for kinase selectivity .

Biological Activity

3-Methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound in the purine family. Its unique structure, characterized by a piperidine moiety attached to a tetrahydro-purine base, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, interactions with biological systems, and potential therapeutic applications.

  • Molecular Formula : C13H19N5O2
  • Molecular Weight : Approximately 250.31 g/mol
  • Structure : The compound features a tetrahydro configuration that influences its biological stability and activity.

Although specific mechanisms of action for this compound are not fully elucidated, it is known to modulate purinergic signaling pathways. This modulation can affect various physiological processes including:

  • Cell proliferation
  • Neurotransmission
  • Platelet aggregation

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with various receptors and enzymes:

Receptor Interaction

The compound has been studied for its binding affinity to several receptors:

  • Adenosine Receptors : It shows potential as an adenosine receptor modulator, which may influence cardiovascular and neuroprotective effects.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways critical for cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate its potency relative to established chemotherapeutics.
    Cell LineIC50 (µM)Reference
    LCLC-103H15
    A42720
    563718
  • In Vivo Studies : Animal models have shown that this compound can reduce tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells.
  • Pharmacological Profiling : The compound has been evaluated for its effects on platelet aggregation and vascular function. It has demonstrated a capacity to inhibit platelet activation in vitro.

Comparative Analysis

To understand the uniqueness of this compound relative to other purine derivatives:

Compound NameStructureUnique Features
TheophyllineC₇H₈N₄O₂Bronchodilator with methyl groups at positions 1 and 3.
CaffeineC₈H₁₀N₄O₂Stimulant; lacks piperidine moiety.
8-AminotheophyllineC₇H₈N₄O₃Enhanced binding to certain receptors compared to theophylline.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves (i) purine ring formation via formamide-mediated condensation and (ii) substitution reactions introducing the piperidinyl-ethyl group. Elevated temperatures (80–120°C) and catalysts like DCC (dicyclohexylcarbodiimide) improve substitution efficiency. Yield optimization requires monitoring solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is critical to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₃H₁₉N₅O₂, theoretical MW: 289.15 g/mol). X-ray crystallography resolves stereochemical ambiguities, particularly the tetrahydro ring conformation .

Q. What are the key differences between this compound and structurally similar xanthine derivatives (e.g., theophylline, caffeine)?

  • Methodological Answer : Compared to theophylline (1,3-dimethylxanthine), this compound’s piperidinyl-ethyl substituent enhances lipophilicity (logP ~1.8 vs. theophylline’s -0.7) and alters receptor binding. Computational docking (AutoDock Vina) predicts stronger affinity for adenosine A₂A receptors due to hydrophobic interactions with the piperidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Kinase inhibition : Use ATP-competitive assays (CETSA, cellular thermal shift assay) to validate target engagement.
  • Receptor antagonism : Employ radioligand binding assays (³H-adenosine for A₂A receptors) with Scatchard analysis to quantify Ki.
  • Cross-validate using knockout cell lines to isolate off-target effects .

Q. What experimental design considerations are critical for in vivo studies of this compound’s neuroprotective effects?

  • Methodological Answer :

  • Dosage : Calculate pharmacokinetic parameters (t₁/₂, Cmax) via LC-MS/MS plasma profiling.
  • Blood-brain barrier (BBB) penetration : Assess using in situ perfusion models (e.g., rodent brain uptake index).
  • Control groups : Include adenosine receptor antagonists (e.g., SCH58261) to isolate mechanism-specific effects .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to predict substituent effects on receptor binding.
  • Use QSAR models (e.g., CoMFA) to correlate piperidine ring modifications with bioactivity.
  • Validate predictions with free-energy perturbation (FEP) calculations .

Q. What strategies mitigate compound degradation during long-term stability studies?

  • Methodological Answer :

  • Storage : Lyophilize and store at -80°C under argon to prevent oxidation.
  • Degradation analysis : Use HPLC-PDA (photodiode array) to monitor hydrolytic byproducts (e.g., purine ring cleavage at pH < 3).
  • Excipient screening : Add cyclodextrins to enhance aqueous solubility and reduce aggregation .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility varies with pH and counterion choice. For example:

  • Aqueous solubility : <0.1 mg/mL at pH 7.4 (PBS buffer) but improves to >2 mg/mL with HCl salt formation.
  • Co-solvent systems : Use DMSO:water (1:4) for in vitro assays; avoid >5% DMSO to prevent cellular toxicity .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Normalize data to cell viability controls (MTT assay with 0.1% Triton X-100).
  • Account for efflux pumps (e.g., P-gp) using inhibitors like verapamil in multidrug-resistant lines.
  • Validate via clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Methodological Resources

  • Synthesis Protocols : PubChem CID 808335 (detailed reaction schemes) .
  • Analytical Standards : NIST Webbook (reference spectra) .
  • Theoretical Frameworks : Link MD simulations to A₂A receptor crystallography data (PDB ID: 4UHR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.